molecular formula C11H12N2O4 B1296131 Morpholino(3-nitrophenyl)methanone CAS No. 26162-90-3

Morpholino(3-nitrophenyl)methanone

Cat. No. B1296131
CAS RN: 26162-90-3
M. Wt: 236.22 g/mol
InChI Key: ODNSILCPLROTCN-UHFFFAOYSA-N
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Description

Morpholino(3-nitrophenyl)methanone is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .


Synthesis Analysis

The synthesis of morpholine derivatives has been a topic of interest in recent years. A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of Morpholino(3-nitrophenyl)methanone consists of a morpholine ring attached to a 3-nitrophenyl group via a methanone linkage . The morpholine (1,4-oxazinane) motif is a six-membered ring containing two heteroatoms, oxygen and nitrogen .


Chemical Reactions Analysis

Morpholino derivatives have been synthesized from 1,2-amino alcohols and related compounds through a series of reactions including coupling, cyclization, and reduction . In addition, the synthesis of morpholines from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization has been demonstrated .

Scientific Research Applications

  • Chemical Synthesis and Functionalization :

    • Morpholino(3-nitrophenyl)methanone has been utilized in chemical synthesis, particularly in the context of functionalizing quinoline. A study demonstrated its use in the simultaneous double C2/C3 functionalization of quinoline, leading to the formation of complex organic compounds like 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone (Belyaeva et al., 2018).
  • Development of Imaging Agents :

    • In the field of medical imaging, particularly for Parkinson's disease, a derivative of Morpholino(3-nitrophenyl)methanone, namely HG-10-102-01, was synthesized and explored as a potential PET imaging agent (Wang et al., 2017).
  • Antitumor Activity :

    • Certain derivatives of Morpholino(3-nitrophenyl)methanone have been investigated for their antitumor properties. For example, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated significant inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
  • Structural Analyses in Chemistry :

    • Morpholino(3-nitrophenyl)methanone and its derivatives have also been used in studies focusing on crystal structure and molecular interaction analyses. For instance, the synthesis and X-ray diffraction studies of specific morpholino compounds have helped understand molecular conformations and stability (Bakare et al., 2005).
  • Bioactive Heterocycle Development :

    • The compound has played a role in the synthesis of novel bioactive heterocycles, which are crucial in medicinal chemistry for their potential pharmaceutical applications. Such compounds have been evaluated for antiproliferative activity and molecular interactions in drug design (Prasad et al., 2018).

Safety And Hazards

Morpholino(3-nitrophenyl)methanone is primarily used for research purposes and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not provided in the sources.

properties

IUPAC Name

morpholin-4-yl-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(12-4-6-17-7-5-12)9-2-1-3-10(8-9)13(15)16/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNSILCPLROTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949035
Record name (Morpholin-4-yl)(3-nitrophenyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID90949035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholino(3-nitrophenyl)methanone

CAS RN

26162-90-3
Record name 4-Morpholinyl(3-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26162-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC14843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Morpholin-4-yl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In tetrahydrofuran (100 ml) and dichloromethane (100 ml), 3-nitrobenzoic acid (7.58 g) was dissolved. Then 1-hydroxybenzotriazole (6.74 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (9.57 g), and morpholine (9.47 g) were added to the solution. The mixture was stirred at room temperature overnight. After the reaction was completed, chloroform was added to the solution. The mixture was washed with 1N-HCl aqueous solution, 1N-NaOH aqueous solution, and distilled water. The organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (Kieselgel 60=160 g, ethyl acetate) to obtain the above-captioned compound ([13]-(132)-158) (9.62 g) as white crystals.
Quantity
6.74 g
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reactant
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9.57 g
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9.47 g
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7.58 g
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reactant
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100 mL
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100 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Using 3-nitro-benzoic acid (334 mg) and morpholine (209 μl) instead of 1-ethyl-piperazine, in the same manner as Step A in Example 1-D-101, the desired compound was obtained (340 mg, 72%).
Quantity
334 mg
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reactant
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209 μL
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

m-Nitrobenzoic acid (2.00 g, 0.0120 mol), Morpholine (1.25 g, 0.0144 mol), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (2.29 g, 0.0120 mol) and 1-Hydroxybenzotriazole (0.40 g, 0.0030 mol) were dissolved in Tetrahydrofuran (35 mL, 0.43 mol) and the reaction was allowed to stir overnight at room temperature. The reaction mixture was poured over saturated sodium bicarbonate, and organics were extracted with ethyl acetate/dichloromethane. Combined organics were dried over sodium sulfate, filtered and reduced en vacuo. The crude mixture was purified by Isco flash column chromatography (Hexane/Ethyl Acetate). Combined fractions were reduced en vacuo to afford 2.79 g of Morpholin-4-yl-(3-nitro-phenyl)-methanone. (M+H)=237.5.
Quantity
2 g
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reactant
Reaction Step One
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1.25 g
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2.29 g
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reactant
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0.4 g
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reactant
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35 mL
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

To stirred solution of 3-nitrobenzoic acid (5 g, 29.9 mmol) in DCM: DMF (30 ml, 29:1) was added oxalyl chloride (3.14 ml, 35.9 mmol) dropwise at RT. Resulting reaction mixture was stirred for 1 h. The mixture was concentrated and the residue was dissolved in DCM (25 ml), the reaction mixture was cooled to 0° C. and triethylamine (6.26 ml, 44.9 mmol) and morpholine (3.13 ml, 35.9 mmol) were added and the reaction mixture was stirred for 1 h. The reaction mixture was concentrated under vacuum and the residue was diluted with cold water, the solid separated out was filtered and washed with n-hexanes and dried under vacuum to give the product (4.9 g).
Quantity
5 g
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reactant
Reaction Step One
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6.26 mL
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3.13 mL
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3.14 mL
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reactant
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Quantity
30 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Reddy, IVK Viswanath - Asian Journal of Chemistry, 2016 - researchgate.net
(3-Aminophenyl)(morpholino) methanone derivatives are key intermediates in the preparation of active pharmaceutical ingredients. In this synthesis benzotrichloride is selected as a …
Number of citations: 0 www.researchgate.net
M Malviya, YCS Kumar, RB Mythri… - Bioorganic & medicinal …, 2009 - Elsevier
Earlier we have reported the effect of arecoline thiazolidinone and morpholino arecoline derivatives as muscarinic receptor 1 agonists in Alzheimer’s presenile dementia models. To …
Number of citations: 33 www.sciencedirect.com
T Rerkrachaneekorn - 2020 - digital.car.chula.ac.th
Conventional synthesis of amide involves the use of harsh condition, strong oxidizing agents, high value metal catalysts or multiple step synthesis of starting materials. To overcome …
Number of citations: 0 digital.car.chula.ac.th
D Yao, J You, X Yang, J Zhang… - Journal of Enzyme …, 2023 - Taylor & Francis
ATPase family AAA domain-containing protein 2 (ATAD2) has been emerging as a hot anti-cancer drugable target due to its oncogenic epigenetic modification closely associated with …
Number of citations: 4 www.tandfonline.com
N Roberts - 2016 - search.proquest.com
The increasing emergence of resistance to commonly used therapies has placed a huge strain on the prevention and control of malaria; therefore, there is an urgent need to develop …
Number of citations: 5 search.proquest.com

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